N-[4-(4-bromo-3-methylbenzenesulfonamido)phenyl]acetamide
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Overview
Description
N-[4-(4-bromo-3-methylbenzenesulfonamido)phenyl]acetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromo-3-methylbenzenesulfonamido)phenyl]acetamide typically involves the following steps:
Bromination: The starting material, 3-methylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-3-methylphenyl.
Sulfonylation: The brominated product is then reacted with sulfonyl chloride in the presence of a base like pyridine to form the sulfonylated intermediate.
Acetylation: Finally, the sulfonylated intermediate is acetylated using acetic anhydride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromo-3-methylbenzenesulfonamido)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of N-[4-[(4-azido-3-methylphenyl)sulfonylamino]phenyl]acetamide.
Oxidation: Formation of N-[4-[(4-carboxy-3-methylphenyl)sulfonylamino]phenyl]acetamide.
Reduction: Formation of N-[4-[(4-bromo-3-methylphenyl)sulfanyl]phenyl]acetamide.
Scientific Research Applications
N-[4-(4-bromo-3-methylbenzenesulfonamido)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogens and cancer cells.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe to study the interactions between sulfonamide groups and biological targets such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[4-(4-bromo-3-methylbenzenesulfonamido)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group forms strong hydrogen bonds with active site residues, inhibiting the enzyme’s activity. Additionally, the bromine atom enhances the compound’s binding affinity through halogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-methylphenyl)benzamide
- Benzamide, N-(3-methylphenyl)-4-bromo-
- Benzamide, N-(4-methoxyphenyl)-3-bromo-
Uniqueness
N-[4-(4-bromo-3-methylbenzenesulfonamido)phenyl]acetamide is unique due to the presence of both sulfonyl and acetamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c1-10-9-14(7-8-15(10)16)22(20,21)18-13-5-3-12(4-6-13)17-11(2)19/h3-9,18H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJMVUHIAICSOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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